An In-depth Technical Guide to 2,3,4,6,7,8-Hexachlorodibenzofuran
An In-depth Technical Guide to 2,3,4,6,7,8-Hexachlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,6,7,8-hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF), a persistent and toxic chlorinated organic compound. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number and various synonyms. A significant portion of this guide is dedicated to its toxicological profile, with a focus on its primary mechanism of action through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Quantitative toxicological data are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays relevant to the study of this compound are provided. This guide is intended to be a valuable resource for professionals in research, science, and drug development who are investigating the effects and mechanisms of dioxin-like compounds.
Chemical Identity and Synonyms
2,3,4,6,7,8-Hexachlorodibenzofuran is a polychlorinated dibenzofuran (B1670420) (PCDF). Its unique chemical structure and properties are fundamental to its toxicological characteristics.
Table 1: Chemical Identification of 2,3,4,6,7,8-Hexachlorodibenzofuran
| Identifier | Value |
| CAS Number | 60851-34-5[1][2][3] |
| Molecular Formula | C₁₂H₂Cl₆O[2] |
| Molecular Weight | 374.862 g/mol [2] |
| IUPAC Name | 2,3,4,6,7,8-hexachlorodibenzofuran[2] |
A variety of synonyms are used in literature and databases to refer to this compound.
Table 2: Synonyms for 2,3,4,6,7,8-Hexachlorodibenzofuran
| Synonym |
| 2,3,4,6,7,8-HxCDF[1][3] |
| Dibenzofuran, 2,3,4,6,7,8-hexachloro-[1][2][3] |
| 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan[1][3] |
| PCDF 130 |
Physicochemical and Toxicological Data
The lipophilic nature of 2,3,4,6,7,8-HxCDF contributes to its persistence in the environment and bioaccumulation in fatty tissues. Its toxicity is primarily mediated through the Aryl Hydrocarbon Receptor.
Table 3: Physicochemical Properties of 2,3,4,6,7,8-Hexachlorodibenzofuran
| Property | Value | Source |
| logP (Octanol-Water Partition Coefficient) | 7.1 | PubChem |
| Water Solubility | Insoluble |
Table 4: Quantitative Toxicological Data for 2,3,4,6,7,8-Hexachlorodibenzofuran
| Parameter | Value | Species/System | Source |
| Inhalation Unit Risk | 3.8 E+0 (µg/m³)^-1 | Human | OEHHA[1] |
| Inhalation Slope Factor | 1.3 E+4 (mg/kg-day)^-1 | Human | OEHHA[1] |
| Oral Slope Factor | 1.3 E+4 (mg/kg-day)^-1 | Human | OEHHA[1] |
| EC₅₀ for Aryl Hydrocarbon Hydroxylase (AHH) Induction | 0.687 nM | H-4-II-E rat hepatoma cells | Labchem[4] |
| EC₅₀ for Ethoxyresorufin-O-deethylase (EROD) Induction | 0.575 nM | H-4-II-E rat hepatoma cells | Labchem[4] |
| Toxic Equivalency Factor (TEF) | 0.1 | WHO |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxic effects of 2,3,4,6,7,8-HxCDF are predominantly mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is depicted below.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the toxicological properties of 2,3,4,6,7,8-HxCDF. The following sections provide overviews of key experimental protocols.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Induction
This in vitro bioassay is a sensitive method to determine the induction of Cytochrome P450 1A1 (CYP1A1) enzyme activity, a hallmark of AhR activation by dioxin-like compounds. The rat hepatoma cell line H4IIE is commonly used for this purpose.
Objective: To quantify the induction of CYP1A1 enzyme activity by 2,3,4,6,7,8-HxCDF in cultured cells.
Materials:
-
H4IIE rat hepatoma cells
-
Cell culture medium (e.g., DMEM) and supplements
-
2,3,4,6,7,8-HxCDF stock solution in a suitable solvent (e.g., DMSO)
-
7-Ethoxyresorufin (B15458) (EROD substrate)
-
NADPH
-
Resorufin (B1680543) standard
-
96-well plates (clear bottom, black sides recommended for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Dosing:
-
Culture H4IIE cells in appropriate cell culture flasks until confluent.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.
-
Prepare serial dilutions of 2,3,4,6,7,8-HxCDF in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only).
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for gene induction.
-
-
EROD Reaction:
-
After the incubation period, wash the cells with a suitable buffer (e.g., PBS).
-
Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for a specific time, allowing the CYP1A1 enzyme to convert the substrate to the fluorescent product, resorufin.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a stopping solution or by placing the plate on ice).
-
Measure the fluorescence of resorufin in each well using a fluorescence plate reader (typically with an excitation wavelength around 530 nm and an emission wavelength around 590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Normalize the EROD activity to the protein content in each well.
-
Plot the EROD activity against the concentration of 2,3,4,6,7,8-HxCDF to generate a dose-response curve and determine the EC₅₀ value.
-
Analytical Detection by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) - EPA Method 1613B
This method provides a standardized procedure for the detection and quantification of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices.
Objective: To accurately identify and quantify 2,3,4,6,7,8-HxCDF in environmental or biological samples.
Procedure Overview:
-
Sample Extraction: The sample is spiked with a ¹³C-labeled internal standard of 2,3,4,6,7,8-HxCDF and extracted using an appropriate solvent and technique depending on the matrix (e.g., liquid-liquid extraction for water, Soxhlet extraction for solids).
-
Extract Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves acid-base partitioning and column chromatography (e.g., using silica (B1680970) gel, alumina, and carbon).
-
Concentration: The cleaned extract is carefully concentrated to a small volume.
-
HRGC/HRMS Analysis:
-
An aliquot of the concentrated extract is injected into a high-resolution gas chromatograph for the separation of the different congeners.
-
The separated compounds are then introduced into a high-resolution mass spectrometer for detection and quantification.
-
Identification is based on the retention time and the simultaneous detection of two characteristic ions with the correct isotopic abundance ratio.
-
Quantification is performed using the isotope dilution method, where the response of the native 2,3,4,6,7,8-HxCDF is compared to that of its ¹³C-labeled internal standard.
-
Conclusion
2,3,4,6,7,8-Hexachlorodibenzofuran is a significant environmental contaminant with well-characterized toxicological effects primarily mediated through the AhR signaling pathway. This guide has provided key identification details, quantitative toxicological data, and detailed experimental protocols to aid researchers and professionals in their work with this compound. The provided information underscores the importance of standardized methodologies for the accurate assessment of the risks posed by dioxin-like compounds. Further research to fill data gaps, such as specific acute toxicity values and comprehensive carcinogenicity studies for this particular congener, will continue to enhance our understanding of its potential impact on human health and the environment.
